Cas no 2092417-26-8 (1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)

1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Isothiazolecarboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide
- 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid
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- インチ: 1S/C4H3NO5S/c6-3-1-2(4(7)8)11(9,10)5-3/h1H,(H,5,6)(H,7,8)
- InChIKey: DTBMORORIUIPCP-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C(C(O)=O)=CC(=O)N1
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268178-1.0g |
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid |
2092417-26-8 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-268178-1g |
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid |
2092417-26-8 | 1g |
$0.0 | 2023-09-11 |
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acidに関する追加情報
Introduction to 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid (CAS No. 2092417-26-8)
1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2092417-26-8, is a heterocyclic compound with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of biological activities and structural versatility. The presence of multiple functional groups, including a carboxylic acid moiety and an oxo group, makes it a valuable scaffold for further chemical modifications and drug development applications.
The structural framework of 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid incorporates a five-membered ring containing sulfur and nitrogen atoms. This unique arrangement contributes to its distinctive electronic properties and reactivity patterns. The compound’s molecular formula can be represented as C₄H₃NO₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Such a composition is typical for thiazole derivatives and often underpins their biological relevance.
In recent years, thiazole-based compounds have garnered considerable attention due to their demonstrated efficacy in various therapeutic contexts. For instance, derivatives of thiazole have been explored as antimicrobial agents, anti-inflammatory drugs, and even in the treatment of neurological disorders. The carboxylic acid group in 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid provides a reactive site for esterification or amidation reactions, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block in medicinal chemistry. Researchers have leveraged similar thiazole scaffolds to develop molecules that interact with biological targets such as enzymes and receptors. The oxo group within the molecule can participate in hydrogen bonding interactions with biological systems, enhancing binding affinity and selectivity. These features make 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid particularly interesting for designing novel therapeutic agents.
The synthesis of 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid involves multi-step organic transformations that highlight the compound’s synthetic accessibility. While specific synthetic routes may vary depending on the desired purity and scale of production, common methodologies include cyclization reactions followed by functional group manipulations. Advances in catalytic systems have further refined these processes, allowing for more efficient and environmentally friendly preparations.
Recent studies have begun to explore the pharmacological profile of 1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid and its derivatives. For example,investigators have examined its interactions with bacterial enzymes that are involved in metabolic pathways critical for microbial survival. By inhibiting these targets,the compound has shown promise as an antimicrobial agent,particularly against resistant strains. Additionally,in vitro studies suggest that it may modulate inflammatory responses by interacting with cellular signaling pathways.
The versatility of thiazole derivatives extends beyond their applications in drug discovery; they are also utilized in material science and agrochemicals due to their ability to form stable complexes with metals and other small molecules. This dual functionality makes them valuable not only in pharmaceutical research but also in industrial applications where chemical stability and reactivity are paramount.
In conclusion, 1 , 1 , 3 - trioxo - 2 , 3 - dihydro - 1 lambda6 , 2 - thiazole - 5 - carboxylic acid ( CAS No . 2092417 - 26 - 8 ) represents a significant advancement in heterocyclic chemistry with implications for both academic research and industrial development . Its unique structural features , combined with its reactivity and biological potential , position it as a cornerstone molecule for future investigations . As synthetic methodologies continue to evolve ,the exploration of such compounds will undoubtedly yield new insights into their therapeutic applications .
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